molecular formula C10H10N4O2 B14283828 (NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine

(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine

Cat. No.: B14283828
M. Wt: 218.21 g/mol
InChI Key: RWEVLQPDIPJDNJ-UTLPMFLDSA-N
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Description

(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine is a complex organic compound characterized by the presence of two pyrrole rings and hydroxylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine typically involves the condensation of 2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethanone with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The hydroxylamine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activity, including its ability to interact with enzymes and proteins. It may serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biochemical pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity, magnetism, or optical activity. It may also be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the context in which the compound is used, such as its role in a biochemical assay or its therapeutic application.

Comparison with Similar Compounds

Similar Compounds

  • (NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine
  • This compound derivatives
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its dual pyrrole rings and hydroxylamine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or specificity in certain applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C10H10N4O2/c15-13-9(7-3-1-5-11-7)10(14-16)8-4-2-6-12-8/h1-6,11-12,15-16H/b13-9+,14-10+

InChI Key

RWEVLQPDIPJDNJ-UTLPMFLDSA-N

Isomeric SMILES

C1=CNC(=C1)/C(=N\O)/C(=N/O)/C2=CC=CN2

Canonical SMILES

C1=CNC(=C1)C(=NO)C(=NO)C2=CC=CN2

Origin of Product

United States

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